Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-acetamidoanilino)-2-oxoacetate is a synthetic compound with potential applications in various fields such as medicine and materials science. It is also known as 2-(3-acetamidoanilino)-2-phenylacetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-acetamidoanilino)-2-oxoacetate is complex, and its analysis would typically involve techniques such as NMR spectroscopy . The molecular weight of a similar compound, [2-(3-acetamidoanilino)-2-oxoethyl] 3-oxo-4H-1,4-benzoxazine-6-carboxylate, is 383.4 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(3-acetamidoanilino)-2-oxoacetate include its molecular weight, which for a similar compound is 383.4 g/mol. Other properties such as melting point, boiling point, and solubility would typically be determined experimentally .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Ethyl 4-chloroacetoacetate and related compounds participate in the synthesis of complex heterocyclic structures, demonstrating their versatility in organic synthesis. For instance, they are used in the formation of thiazolino[3,2‐a]pyrimidine carbinolamines, indicating their role in generating pharmacologically relevant scaffolds (Campaigne, Folting, Huffman, & Selby, 1981). These reactions underscore the utility of ethyl 2-(3-acetamidoanilino)-2-oxoacetate derivatives in the construction of diverse molecular architectures.
Synthesis of Novel Compounds
The use of OxymaPure alongside the DIC approach for synthesizing α-ketoamide derivatives reflects the compound's role in enabling the efficient synthesis of novel chemical entities. Such derivatives exhibit potential for various applications, including as intermediates in pharmaceutical synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Catalytic Applications
Methylrhenium trioxide (MTO) catalyzes reactions of ethyl diazoacetate, showcasing the catalytic versatility of ethyl-based esters in organic transformations. These reactions are significant for synthesizing a variety of compounds, including α-alkoxy ethyl acetates and α-thio ethyl acetates, highlighting the broad applicability of ethyl esters in catalysis (Zhu & Espenson, 1996).
Biological Activity Studies
Ethyl (coumarin-4-oxy)acetate derivatives have been synthesized and evaluated for their biological activities, including antiviral and cytotoxic effects. This research area underscores the biomedical relevance of ethyl 2-(3-acetamidoanilino)-2-oxoacetate derivatives in the discovery of new therapeutic agents (Abd Elhafez, Khrisy, Badria, & Fathy, 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(3-acetamidoanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(16)14-10-6-4-5-9(7-10)13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSRFRBGHRMXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.